Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CMIFXOIEPYQKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Sequential Halogen Substitution
This route begins with methyl 2,5-dihalopyridine-3-carboxylate (e.g., 2-fluoro-5-bromo or 2-chloro-5-bromo derivatives). Ethylamine selectively displaces the halogen at position 2 via nucleophilic aromatic substitution (NAS).
Example Reaction:
-
Conditions : Ethanol solvent, low temperatures (-25°C to 0°C), and excess ethylamine (2–3 equiv.) minimize side reactions.
-
Yield : Analogous substitutions (e.g., methylamine in) achieve 50–70% yields, suggesting comparable efficiency for ethylamine.
Hofmann Degradation of Pyridinecarboxamides
Adapting methods from, this route converts carboxamides to amines, enabling bromination:
Synthesis of 6-Methyl-3-pyridinecarboxamide
-
Esterification : React 6-methyl-3-pyridinecarboxylic acid with methanol under acidic conditions.
-
Amidation : Treat the ester with ammonia to form 6-methyl-3-pyridinecarboxamide.
Hofmann Degradation to Primary Amine
The carboxamide undergoes Hofmann degradation with Br₂ and NaOH, yielding 6-methyl-3-aminopyridine .
Reductive Amination and Cross-Coupling
Boronate Intermediate Synthesis
Using methods from, a boronate ester at C5 enables Suzuki-Miyaura coupling:
-
Borylation : React methyl 2-(ethylamino)-5-bromopyridine-3-carboxylate with a pinacol boronate ester.
-
Cross-Coupling : Substitute bromide with aryl/heteroaryl groups if needed, though this exceeds the target compound’s scope.
Utility : While primarily for functionalization, this approach highlights the versatility of intermediates in derivative synthesis.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Estimate |
|---|---|---|---|
| Halogen Substitution | Fewer steps; high regioselectivity | Requires dihalogenated precursors | 50–70% |
| Hofmann Degradation | Uses inexpensive starting materials | Low overall yield; multiple steps | 30–40% |
| Cross-Coupling | Enables diverse functionalization | Complexity; irrelevant to target compound | N/A |
Critical Reaction Optimization Considerations
Solvent and Temperature Effects
Protecting Group Strategies
-
Ester Stability : Methyl esters tolerate NAS and EAS conditions but may require protection during strongly acidic/basic steps.
Chemical Reactions Analysis
Reaction Types and Functional Group Analysis
The compound contains three key functional groups:
-
Bromine atom (C5 position)
-
Ethylamino group (C2 position)
-
Methyl ester (C3 position)
These groups enable diverse reactivity, including nucleophilic substitution, coupling reactions, and hydrolysis.
Nucleophilic Substitution Reactions
Target group: Bromine atom (C5)
Mechanism: SNAr (Nucleophilic Aromatic Substitution) via palladium-catalyzed coupling.
Example: Reaction with sodium methoxide in acetonitrile selectively displaces the bromine to form 2-methoxypyridine-3-carboxylate, while DMF solvent favors C6 substitution .
Ester Hydrolysis
Target group: Methyl ester (C3)
Mechanism: Alkaline hydrolysis to carboxylic acid.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH, aqueous ethanol, reflux | 5-bromo-2-(ethylamino)pyridine-3-carboxylic acid | 96% yield reported in analogous systems |
Key Insight: Hydrolysis preserves the bromine and ethylamino groups, enabling further functionalization .
Redox Reactions
Target group: Ethylamino group
Mechanism: Oxidation to nitroso or nitro derivatives.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA (meta-chloroperbenzoic acid) | 2-(Ethylamino-N-oxide)pyridine derivatives | Modulates solubility and bioavailability |
Suzuki Coupling
The reaction proceeds via oxidative addition of Pd(0) to the C5–Br bond, followed by transmetallation with arylboronic acids and reductive elimination to form the C–C bond .
Nucleophilic Displacement
The regioselectivity of substitution (C2 vs. C6) is solvent-dependent:
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to the development of new drugs.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen atoms enhances interaction with microbial membranes, potentially increasing efficacy against resistant strains.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Investigations into its mechanism of action reveal potential pathways involving apoptosis and cell cycle arrest .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique functional groups allow for various chemical transformations.
- Synthesis of Pyridine Derivatives : The compound can be utilized in reactions such as nucleophilic substitutions and cross-coupling reactions, facilitating the creation of diverse pyridine derivatives with potential biological activities .
Agrochemicals
The compound's properties make it suitable for applications in agrochemicals, particularly in developing herbicides or pesticides. Its ability to interact with biological systems can be harnessed to create effective agricultural solutions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated significant inhibition of bacterial growth and biofilm formation, showcasing its potential as an effective antimicrobial agent.
| Test Strain | Inhibition Zone (mm) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 18 | 70 |
| Multi-drug resistant strain | 20 | 75 |
Case Study 2: Anticancer Properties
In another investigation, human melanoma cells were treated with varying concentrations of the compound. The study revealed a dose-dependent reduction in cell viability along with increased apoptotic markers such as caspase activation and PARP cleavage.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase Activation) |
|---|---|---|
| 10 | 80 | Low |
| 50 | 50 | Moderate |
| 100 | 30 | High |
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural and physicochemical properties of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate with analogs:
Key Comparative Analysis
Electronic Effects and Reactivity
- In contrast, the trifluoromethyl group in is strongly electron-withdrawing, increasing electrophilicity and metabolic stability due to fluorine's inductive effect. The amine group in offers nucleophilic reactivity, enabling conjugation or salt formation.
- Position 5 Substituents: The bromo group (present in the target compound, , and ) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making these compounds versatile intermediates. The dimethylamino group in is electron-donating, which may reduce electrophilic substitution reactivity compared to bromo-substituted analogs.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in significantly increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration.
Stability :
Research Findings and Implications
- Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate : Demonstrated enhanced stability in metabolic assays compared to non-fluorinated analogs, making it suitable for CNS-targeted drug candidates.
- Methyl 5-(dimethylamino)pyridine-3-carboxylate : Used as a ligand in catalysis, where the dimethylamino group modulates electronic effects on metal centers.
Biological Activity
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Enhances reactivity and biological interactions.
- Ethylamino Group : May influence the compound's pharmacological properties.
- Pyridine Ring : A common motif in many biologically active compounds.
Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism of action is believed to involve:
- Modulation of enzymatic activities .
- Influence on cellular signaling pathways , particularly those related to oxidative stress and inflammation.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria. Further investigation into its Minimum Inhibitory Concentration (MIC) values is warranted to quantify its efficacy.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent. The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8) assay, revealing promising results with low IC50 values in T-lymphoblastic cell lines .
Synthesis and Evaluation
A series of synthetic methodologies have been developed to produce this compound efficiently. These methods typically involve multi-step organic reactions that yield high purity and yield rates .
In a notable study, the compound was evaluated alongside other pyridine derivatives for biological activity. The findings indicated that modifications in the structure (such as varying substituents on the pyridine ring) significantly impacted biological efficacy, emphasizing structure-activity relationships (SAR) in drug design .
Data Table: Summary of Biological Activities
Future Directions
Further research is needed to:
- Elucidate the Mechanism : Detailed studies on the molecular targets and pathways influenced by this compound will enhance understanding of its biological effects.
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic potential.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. Can computational methods predict reactivity or spectroscopic properties of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
